molecular formula C5H6N2OS B189611 5-Methyl-2-thiouracil CAS No. 636-26-0

5-Methyl-2-thiouracil

Cat. No.: B189611
CAS No.: 636-26-0
M. Wt: 142.18 g/mol
InChI Key: ZLAQATDNGLKIEV-UHFFFAOYSA-N
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Description

5-Methyl-2-thiouracil is an organosulfur compound with the molecular formula C5H6N2OS. It is a derivative of thiouracil, where a methyl group is attached to the fifth carbon atom of the uracil ring. This compound is known for its antithyroid properties and is used in the treatment of hyperthyroidism. It is closely related to other thiouracil derivatives such as propylthiouracil .

Mechanism of Action

Target of Action

5-Methyl-2-thiouracil, also known as Methylthiouracil, is an organosulfur compound used as an antithyroid preparation . It is a thioamide, closely related to propylthiouracil . The primary target of this compound is the thyroid gland, specifically the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

This compound acts to decrease the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This is achieved by inhibiting thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The biochemical pathway affected by this compound is the thyroid hormone synthesis pathway. By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroid hormones thyroxine (T4) and triiodothyronine (T3) . This results in a decrease in the levels of these hormones, which can help manage conditions like hyperthyroidism .

Pharmacokinetics

It is known that the clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Result of Action

The result of this compound’s action is a decrease in the production of thyroid hormones, which can help manage conditions like hyperthyroidism . This can lead to a reduction in symptoms associated with this condition, such as rapid heart rate, weight loss, and anxiety.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water molecules can slightly affect the distribution of the compound

Biochemical Analysis

Biochemical Properties

5-Methyl-2-thiouracil plays a role in biochemical reactions. It interacts with enzymes and proteins, and these interactions are crucial for its function . For instance, it has been found to exhibit coordination with Ni (II) and Co (II), while with Cu (II), it coordinates in a tridentate manner, involving the carbonyl oxygen atom in the fourth position of the uracil ring .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It enhances cell growth and proliferation, accelerates wound, ulcer, and burn healing, and increases resistance to infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves decreasing the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The threshold value for thiouracil in bovine urine samples should be set at 10 µg/L and for porcine urine samples at 30 µg/L .

Metabolic Pathways

This compound is involved in metabolic pathways . Detailed information about the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-thiouracil can be synthesized through the condensation of ethyl acetoacetate with thiourea. The reaction typically involves heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the condensation process . The reaction can be represented as follows:

Ethyl acetoacetate+ThioureaThis compound+Ethanol\text{Ethyl acetoacetate} + \text{Thiourea} \rightarrow \text{this compound} + \text{Ethanol} Ethyl acetoacetate+Thiourea→this compound+Ethanol

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed

Scientific Research Applications

5-Methyl-2-thiouracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool to study the effects of thyroid hormone inhibition.

    Medicine: It is used in the treatment of hyperthyroidism and as a model compound to study antithyroid drugs.

    Industry: It is employed in the development of sensors for detecting heavy metals like mercury.

Comparison with Similar Compounds

Similar Compounds

  • Propylthiouracil
  • 6-Methyl-2-thiouracil
  • 6-Phenyl-2-thiouracil
  • 5,6-Dimethyl-2-thiouracil

Uniqueness

5-Methyl-2-thiouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to propylthiouracil, it has a different side chain, which can influence its pharmacokinetics and pharmacodynamics. The presence of the methyl group at the fifth position also affects its reactivity and interaction with biological targets .

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1H-pyrimidin-4-one
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InChI

InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
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InChI Key

ZLAQATDNGLKIEV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CNC(=S)NC1=O
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Molecular Formula

C5H6N2OS
Record name 5-METHYL-2-THIOURACIL
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DSSTOX Substance ID

DTXSID9025665
Record name 5-Methyl-2-thiouracil
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Molecular Weight

142.18 g/mol
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Physical Description

5-methyl-2-thiouracil is a white crystalline solid. (NTP, 1992)
Record name 5-METHYL-2-THIOURACIL
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 5-METHYL-2-THIOURACIL
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CAS No.

636-26-0
Record name 5-METHYL-2-THIOURACIL
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Record name 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-
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Melting Point

541 to 547 °F (NTP, 1992)
Record name 5-METHYL-2-THIOURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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